

# An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclohexylidenecyclohexane

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## Compound of Interest

Compound Name: Cyclohexylidenecyclohexane

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## Abstract

**Cyclohexylidenecyclohexane**, a saturated hydrocarbon with the molecular formula  $C_{12}H_{20}$ , presents a unique structural motif characterized by two fused cyclohexane rings sharing a common exocyclic double bond. This guide provides a comprehensive analysis of its molecular architecture and the nature of its chemical bonds, drawing upon crystallographic data, spectroscopic analysis, and computational insights. The precise geometry, including bond lengths, bond angles, and dihedral angles, as determined by low-temperature X-ray crystallography, is presented in detail. Spectroscopic properties, particularly  $^1H$  and  $^{13}C$  Nuclear Magnetic Resonance (NMR), are discussed to elucidate the electronic environment of the constituent atoms. Furthermore, this document outlines a robust experimental protocol for the synthesis of **cyclohexylidenecyclohexane**, ensuring reproducibility for research applications. This technical guide serves as a foundational resource for scientists engaged in fields where the stereochemistry and electronic properties of alicyclic compounds are of paramount importance.

## Molecular Structure

The definitive molecular structure of **cyclohexylidenecyclohexane** has been elucidated through single-crystal X-ray diffraction analysis. The molecule crystallizes in the P-1 space

group, with the fundamental structural parameters determined at low temperature to minimize thermal motion and provide a more accurate depiction of the ground-state geometry.<sup>[1]</sup>

## Crystallographic Data

The crystallographic data provides a precise three-dimensional model of the molecule. The unit cell parameters from the low-temperature structure determination are summarized in Table 1.<sup>[1]</sup>

Crystallographic Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.2346
b (Å)	6.1700
c (Å)	8.3346
$\alpha$ (°)	71.831
$\beta$ (°)	77.530
$\gamma$ (°)	74.985
Z	1

Table 1: Unit Cell Parameters for  
Cyclohexylidenecyclohexane.<sup>[1]</sup>

## Molecular Geometry

The X-ray diffraction study reveals that the two cyclohexane rings in **cyclohexylidenecyclohexane** adopt a chair conformation, which is the most stable conformation for a six-membered aliphatic ring. The molecule possesses a center of inversion. Key bond lengths and angles are presented in Table 2.

Bond/Angle	Parameter	Value
Bond Lengths (Å)	C1=C1'	1.354
C1-C2	1.515	
C2-C3	1.533	
C3-C4	1.531	
C4-C5	1.531	
**Bond Angles (°) **	C1'-C1-C2	122.1
C1'-C1-C6	122.1	
C2-C1-C6	115.8	
C1-C2-C3	111.4	
C2-C3-C4	111.4	
Torsion Angles (°)	C6-C1-C2-C3	55.4
C1-C2-C3-C4	-55.9	
C2-C3-C4-C5	55.4	

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles for **Cyclohexylidenecyclohexane** from X-ray Crystallography.

The C1=C1' double bond length of 1.354 Å is typical for a tetrasubstituted alkene. The endocyclic C-C bond lengths within the cyclohexane rings are consistent with standard  $sp^3$ - $sp^3$  carbon-carbon single bonds. The bond angles around the  $sp^2$  hybridized C1 and C1' atoms deviate from the ideal 120° due to the steric strain imposed by the fused ring system. The torsion angles confirm the chair conformation of the cyclohexane rings.

## Bonding Analysis

The bonding in **cyclohexylidenecyclohexane** can be understood through a combination of valence bond theory and molecular orbital theory. The molecule is comprised of a framework of carbon-carbon and carbon-hydrogen sigma ( $\sigma$ ) bonds, and a carbon-carbon pi ( $\pi$ ) bond.

## Hybridization

- **sp<sup>2</sup> Hybridization:** The two carbon atoms forming the central double bond (C1 and C1') are sp<sup>2</sup> hybridized. This hybridization results in a trigonal planar geometry around these atoms, with bond angles approaching 120°. The remaining p-orbital on each of these carbons overlaps to form the  $\pi$  bond.
- **sp<sup>3</sup> Hybridization:** The remaining ten carbon atoms in the two cyclohexane rings are sp<sup>3</sup> hybridized. This leads to a tetrahedral geometry around these atoms, with bond angles close to the ideal 109.5°.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of the nuclei within a molecule.

The <sup>1</sup>H NMR spectrum of **cyclohexylidenecyclohexane** is expected to show two main groups of signals corresponding to the protons on the cyclohexane rings. The protons on the carbons adjacent to the double bond (allylic protons) will resonate at a different chemical shift compared to the protons further away. Due to the chair conformation and the anisotropic effect of the double bond, the axial and equatorial protons are chemically non-equivalent and may exhibit distinct signals, especially at low temperatures.

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the molecule, three distinct signals are expected:

- One signal for the two sp<sup>2</sup> hybridized carbons of the double bond.
- One signal for the four sp<sup>3</sup> hybridized carbons adjacent to the double bond.
- One signal for the six sp<sup>3</sup> hybridized carbons further from the double bond.

Nucleus	Predicted Chemical Shift (ppm)	Assignment
$^{13}\text{C}$	~130	C=C
~30-40	Allylic $\text{CH}_2$	Allylic $\text{CH}_2$
~25-30	Other $\text{CH}_2$	
$^1\text{H}$	~2.0-2.2	
~1.5-1.7	Other $\text{CH}_2$	

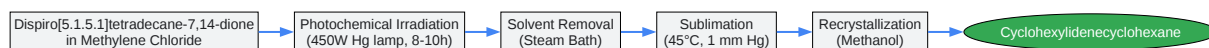
Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **Cyclohexylidenecyclohexane**.

## Experimental Protocols

The synthesis of **cyclohexylidenecyclohexane** can be reliably achieved through the photochemical decomposition of dispiro[5.1.5.1]tetradecane-7,14-dione. The following protocol is adapted from Organic Syntheses, a peer-reviewed source of detailed and verified experimental procedures.[2]

## Synthesis of Cyclohexylidenecyclohexane

Workflow Diagram:



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Caption: Synthetic workflow for **cyclohexylidenecyclohexane**.

Materials:

- Dispiro[5.1.5.1]tetradecane-7,14-dione (0.068 mole)
- Methylene chloride (150 ml)

- Methanol (for recrystallization)

#### Apparatus:

- 450-watt immersion photochemical reactor with a Vycor or Pyrex well
- Medium-pressure mercury lamp
- Flask with a side arm for gas evolution monitoring
- Steam bath
- Sublimator
- Vacuum desiccator
- Standard glassware for recrystallization

#### Procedure:

- Dissolve 15 g (0.068 mole) of dispiro[5.1.5.1]tetradecane-7,14-dione in 150 ml of methylene chloride in the photochemical reactor.
- Irradiate the solution with a 450-watt medium-pressure mercury lamp. Carbon monoxide evolution should begin within a few minutes.
- Continue the irradiation for 8-10 hours, or until gas evolution ceases. It is crucial to maintain a relatively oxygen-free system during irradiation to prevent the formation of cyclohexanone as a byproduct.[2]
- After irradiation, remove the majority of the methylene chloride on a steam bath.
- Transfer the residual oil to a sublimator.
- Evacuate the sublimator in a vacuum desiccator to remove any remaining solvent.
- Sublime the crude product at 45°C and a pressure of 1 mm Hg.
- Recrystallize the sublimed solid from methanol to yield pure **cyclohexylidenecyclohexane**.

## Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of **cyclohexylidenecyclohexane**. The low-temperature X-ray crystal structure confirms a  $C_{2h}$  symmetric molecule with both cyclohexane rings in a chair conformation. The bonding is characterized by a standard  $sp^2$ - $sp^2$  double bond and a network of  $sp^3$ - $sp^3$  and  $sp^3$ - $sp^2$  single bonds. The provided experimental protocol offers a reliable method for the synthesis of this compound, facilitating further research into its properties and potential applications. The compiled data serves as a valuable reference for researchers in organic chemistry, materials science, and drug development who require a thorough understanding of the structural and electronic characteristics of this fundamental alicyclic hydrocarbon.

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## References

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